molecular formula C8H16O4S B15052868 (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Cat. No.: B15052868
M. Wt: 208.28 g/mol
InChI Key: QMZSWBBFLNXFLC-ZETCQYMHSA-N
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Description

(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is an organic compound that features a tetrahydropyran ring, a common motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate typically involves the reaction of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(S)-1-(tetrahydro-2H-pyran-4-yl)ethanol+methanesulfonyl chloride(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate+HCl\text{(S)-1-(tetrahydro-2H-pyran-4-yl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol+methanesulfonyl chloride→(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Reduction: The compound can be reduced to (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide would yield (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methyl ether.

    Reduction: The major product is (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol.

Mechanism of Action

The mechanism of action of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom attached to the tetrahydropyran ring. This makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not seen in similar compounds like 1-(tetrahydro-2H-pyran-4-yl)ethanone, which lacks a good leaving group.

Properties

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

[(1S)-1-(oxan-4-yl)ethyl] methanesulfonate

InChI

InChI=1S/C8H16O4S/c1-7(12-13(2,9)10)8-3-5-11-6-4-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

QMZSWBBFLNXFLC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1CCOCC1)OS(=O)(=O)C

Canonical SMILES

CC(C1CCOCC1)OS(=O)(=O)C

Origin of Product

United States

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